

Protocol for Developing Intranasal Formulations with Glycofurol

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Compound of Interest

Compound Name: Glycofurol

Cat. No.: B7822355

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Application Notes and Protocols

This document provides a comprehensive guide for the development of intranasal drug formulations utilizing **Glycofurol** as a key excipient. **Glycofurol**, a derivative of tetrahydrofurfuryl alcohol, is a versatile solvent and penetration enhancer that can improve the solubility and absorption of various active pharmaceutical ingredients (APIs) for nasal delivery. [1][2] Intranasal administration offers a non-invasive route for rapid drug absorption, avoidance of first-pass metabolism, and direct nose-to-brain delivery.[3][4][5][6]

Introduction to Glycofurol in Intranasal Formulations

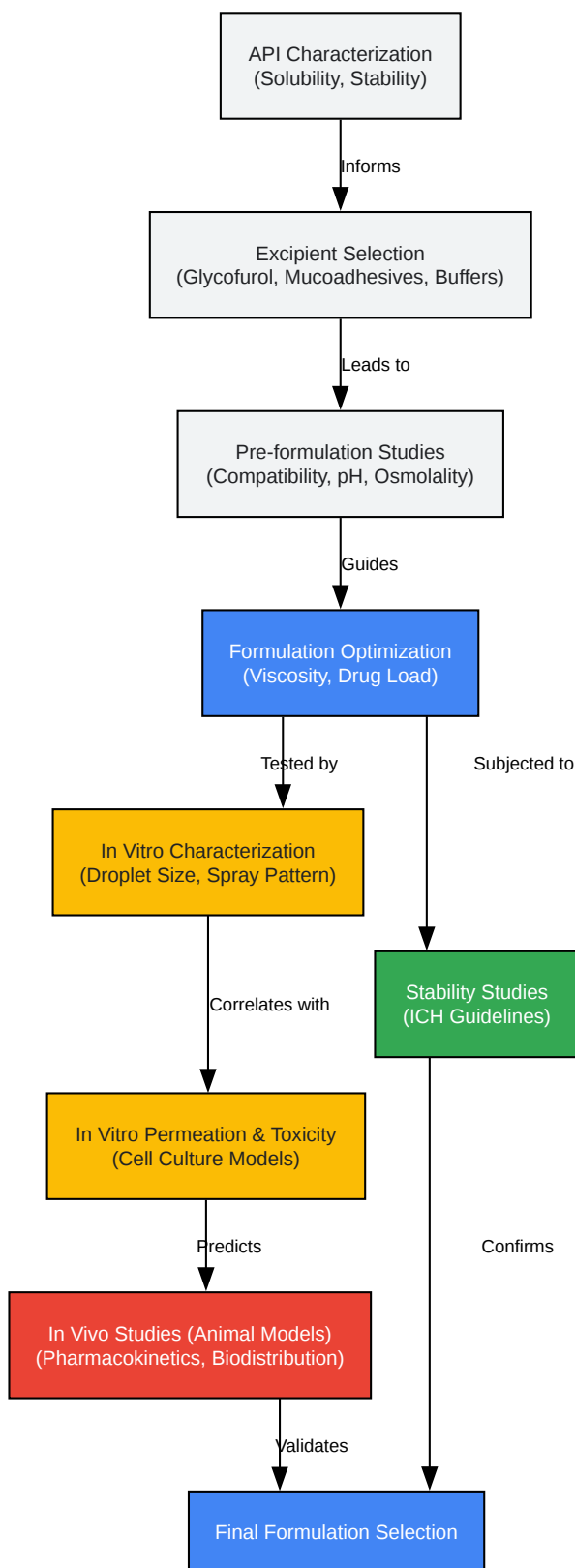
Glycofurol is a clear, colorless, and almost odorless liquid with a slightly bitter taste.[1] Its primary functions in pharmaceutical formulations are as a solvent and a penetration enhancer. [1] For intranasal delivery, **Glycofurol** can be particularly advantageous for APIs with poor aqueous solubility.[7] It is miscible with water and other common pharmaceutical solvents, offering flexibility in formulation development.[1]

Key Properties of **Glycofurol** 75:

Property	Value	Reference
Synonyms	Tetraglycol, α-(tetrahydrofuranyl)-ω-hydroxy-poly(oxyethylene)	[1]
Molecular Weight	~190.24 g/mol (average)	[1]
Density (at 20°C)	1.070–1.090 g/cm ³	[1]
Viscosity (dynamic at 20°C)	8–18 mPa·s	[1]
Solubility	Miscible with water, ethanol, and propylene glycol	[1]

Formulation Development Workflow

The development of a **Glycofurol**-based intranasal formulation follows a systematic approach to ensure safety, efficacy, and stability. The process involves careful selection of excipients, optimization of the formulation, and thorough characterization.





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